molecular formula C21H22N2O4 B3475033 Ethyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate

Ethyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B3475033
M. Wt: 366.4 g/mol
InChI Key: KOEVCEVXRGBJIM-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyaniline with ethyl 6-ethoxy-4-chloroquinoline-3-carboxylate under basic conditions. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of quinoline-3-carboxylate derivatives with reduced functional groups.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate
  • Ethyl 6-ethoxy-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate
  • Ethyl 6-ethoxy-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate

Uniqueness

Ethyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is unique due to the presence of both ethoxy and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 6-ethoxy-4-(2-methoxyanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-26-14-10-11-17-15(12-14)20(16(13-22-17)21(24)27-5-2)23-18-8-6-7-9-19(18)25-3/h6-13H,4-5H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEVCEVXRGBJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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